An In-Depth Technical Guide to Methyl (2E)-3-(4-aminobenzoyloxy)acrylate
An In-Depth Technical Guide to Methyl (2E)-3-(4-aminobenzoyloxy)acrylate
Executive Summary: This guide provides a comprehensive technical overview of Methyl (2E)-3-(4-aminobenzoyloxy)acrylate, a specialized organic molecule featuring a unique enol ester linkage between a 4-aminobenzoyl moiety and a methyl acrylate backbone. As this compound is not extensively documented in commercial or academic literature, this paper constructs its profile from fundamental chemical principles and data from structurally related analogues. We present its molecular structure, identifiers, and computed physicochemical properties. A detailed, plausible synthetic pathway is proposed, emphasizing the rationale behind key experimental steps such as amine protection and enolate acylation. Furthermore, this guide offers a full suite of predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for analytical characterization. The inherent reactivity of its principal functional groups—the acrylate, the enol ester, and the aromatic amine—is analyzed to predict its chemical behavior, stability, and potential for polymerization. Finally, we explore promising applications in polymer science and medicinal chemistry, drawing parallels with known bioactive aminobenzoates and functional acrylates.
Molecular Identification and Structure
Methyl (2E)-3-(4-aminobenzoyloxy)acrylate is an organic compound whose structure is defined by a methyl prop-2-enoate (methyl acrylate) core. A 4-aminobenzoyloxy group is attached to the C3 position of the acrylate via an ester linkage, forming a stable E-isomer across the C2-C3 double bond. This arrangement classifies the molecule as an enol ester.
1.1 Chemical Structure and Identifiers
-
IUPAC Name: Methyl (2E)-3-[(4-aminobenzoyl)oxy]prop-2-enoate
-
Molecular Formula: C₁₁H₁₁NO₄
-
Molecular Weight: 221.21 g/mol
-
Canonical SMILES: COC(=O)C=COC(=O)C1=CC=C(N)C=C1
-
InChI: InChI=1S/C11H11NO4/c1-15-10(13)3-4-16-11(14)8-5-2-7(12)6-9(8)5/h2-6H,12H2,1H3/b4-3+
-
InChIKey: FBOZXLBMHNUGEP-ONEGZZNKSA-N
1.2 Physicochemical Properties (Computed)
The properties of Methyl (2E)-3-(4-aminobenzoyloxy)acrylate are predicted based on its structure, providing essential data for experimental design and safety assessment.
| Property | Value | Source |
| Molecular Weight | 221.21 g/mol | Calculated |
| XLogP3 | 1.5 | Predicted |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Calculated |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 2 ester O, 1 N) | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Topological Polar Surface Area (TPSA) | 78.4 Ų | Predicted |
Proposed Synthesis and Mechanistic Rationale
The synthesis of an enol ester like Methyl (2E)-3-(4-aminobenzoyloxy)acrylate presents a unique challenge due to the need for selective acylation of an enol or enolate intermediate. A robust, multi-step strategy is proposed, beginning with readily available starting materials.
2.1 Overview of Synthetic Strategy
The most chemically sound approach involves the acylation of the enolate of a β-keto ester, specifically methyl 3-oxopropanoate (also known as methyl formylacetate), with a protected 4-aminobenzoyl chloride. This strategy is designed to control selectivity and prevent undesirable side reactions. The workflow involves:
-
Protection: The nucleophilic amino group of 4-aminobenzoic acid is protected to prevent self-reaction.
-
Acyl Chloride Formation: The protected acid is converted to a highly reactive acyl chloride.
-
Enolate Acylation: The enolate of methyl 3-oxopropanoate is generated and subsequently acylated with the protected 4-aminobenzoyl chloride.
-
Deprotection: The protecting group is removed to yield the final product.
Caption: Synthesis workflow for Methyl (2E)-3-(4-aminobenzoyloxy)acrylate.
2.2 Detailed Experimental Protocol
Step 1: N-Boc Protection of 4-Aminobenzoic Acid
-
Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that effectively deactivates the nucleophilicity of the amine, preventing it from reacting with the acyl chloride that will be formed in the next step.
-
Procedure:
-
Dissolve 4-aminobenzoic acid (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or dioxane.
-
Add a base such as sodium hydroxide (1.1 eq.) in water.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with cold 1M HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield N-(tert-butoxycarbonyl)-4-aminobenzoic acid.
-
Step 2: Synthesis of N-Boc-4-Aminobenzoyl Chloride
-
Rationale: Conversion of the carboxylic acid to an acyl chloride is necessary to create a sufficiently reactive electrophile for the C-acylation of the enolate. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1][2][3]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the Boc-protected acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir at room temperature for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
-
Step 3: Enolate Acylation
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for quantitatively deprotonating the α-carbon of the β-keto ester, methyl 3-oxopropanoate, to form the stabilized sodium enolate.[4] This enolate then acts as the nucleophile.
-
Procedure:
-
In a separate flame-dried flask under inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF and cool to 0 °C.
-
Add a solution of methyl 3-oxopropanoate (1.0 eq.) in anhydrous THF dropwise.
-
Stir for 30 minutes at 0 °C to ensure complete enolate formation.
-
Add a solution of the crude N-Boc-4-aminobenzoyl chloride from Step 2 in anhydrous THF dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
-
Step 4: N-Boc Deprotection
-
Rationale: The Boc group is efficiently cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which liberates the free amine without affecting the ester linkages.[5]
-
Procedure:
-
Dissolve the purified, protected product from Step 3 in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq.).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize residual acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product.
-
Spectroscopic and Analytical Characterization (Predicted)
As no empirical data is publicly available, the following spectroscopic characteristics are predicted based on the established principles of NMR, MS, and IR spectroscopy for analogous structures.
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O), δ 7.70 (d, J = 12.4 Hz, 1H, -O-CH=), δ 6.65 (d, J = 8.8 Hz, 2H, Ar-H ortho to NH₂), δ 5.95 (d, J = 12.4 Hz, 1H, =CH-COOCH₃), δ 4.10 (br s, 2H, -NH₂), δ 3.75 (s, 3H, -OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.5 (C=O, methyl ester), δ 164.0 (C=O, benzoyl ester), δ 152.0 (Ar-C-NH₂), δ 145.0 (-O-CH=), δ 132.0 (Ar-CH), δ 118.0 (Ar-C-C=O), δ 113.5 (Ar-CH), δ 108.0 (=CH-COOCH₃), δ 52.0 (-OCH₃). |
| Mass Spec (ESI-MS) | m/z 222.07 [M+H]⁺, 190.05 [M-OCH₃]⁺, 120.04 [H₂N-Ph-CO]⁺. |
| FT-IR (cm⁻¹) | 3450, 3350 (N-H stretch), 1750 (C=O, enol ester), 1715 (C=O, α,β-unsaturated ester), 1630 (C=C stretch), 1605 (Ar C=C stretch), 1270, 1150 (C-O stretch). |
Chemical Reactivity and Stability
The chemical behavior of Methyl (2E)-3-(4-aminobenzoyloxy)acrylate is governed by its three primary functional groups.
4.1 Reactivity of Key Functional Groups
-
Acrylate System: The α,β-unsaturated ester moiety is a classic Michael acceptor. It is susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles, such as amines, thiols, and stabilized enolates.[6][7] This reactivity is fundamental to its use in polymer and materials science.
-
Enol Ester: The enol ester linkage is significantly more susceptible to hydrolysis under both acidic and basic conditions than the saturated methyl ester. This provides a potential site for selective chemical modification.
-
Aromatic Amine: The 4-amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. Its presence imparts basicity to the molecule and provides a handle for further derivatization.
Caption: Key Reactivity Pathways of the title compound.
4.2 Polymerization Potential
The acrylate functional group makes this molecule a prime candidate for free-radical polymerization.[8][9] Upon exposure to radical initiators (thermal or photochemical), it can polymerize to form a polyacrylate with pendant 4-aminobenzoyloxy groups. Such polymers could exhibit interesting optical or mechanical properties.
4.3 Stability and Storage
Due to its reactivity, the compound should be stored under cool, dark, and anhydrous conditions. The presence of the free amine may make it susceptible to air oxidation over time, and an inert atmosphere (nitrogen or argon) is recommended for long-term storage. The enol ester is sensitive to moisture.
Potential Applications and Future Research Directions
The unique combination of a polymerizable acrylate, a UV-active aminobenzoyl group, and reactive handles makes this molecule a versatile platform for scientific investigation.
5.1 Monomer in Polymer Science The molecule can serve as a functional monomer. Polymerization would yield a material with pendant aminobenzoyl groups, which could be used for:
-
UV-Curing Coatings: The acrylate group allows for rapid photopolymerization, a key technology in coatings and adhesives.[10]
-
Photoreactive Materials: The aminobenzoyl moiety can be further functionalized, for instance, by converting the amine to a diazonium salt, creating a photo-crosslinkable polymer.
-
High-Refractive-Index Polymers: The incorporation of aromatic rings can increase the refractive index of the resulting polymer, useful for optical applications.
5.2 Scaffold in Medicinal Chemistry Derivatives of 4-aminobenzoic acid (PABA) are known to possess a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[11][12][13] The title compound can serve as a novel scaffold for drug discovery:
-
Prodrug Development: The hydrolyzable enol ester could be used in a prodrug strategy to release a bioactive PABA derivative.
-
Bioactive Conjugates: The acrylate moiety can be used to covalently link the molecule to biomolecules or surfaces via Michael addition with cysteine or lysine residues.
-
Anticancer and Anti-inflammatory Agents: PABA derivatives are used as building blocks for anti-inflammatory and anticancer agents.[14][15] Further modification of this scaffold could lead to new therapeutic candidates.
Conclusion
Methyl (2E)-3-(4-aminobenzoyloxy)acrylate is a multifunctional molecule with significant, albeit underexplored, potential. This guide has established its structural and chemical identity, proposed a viable synthetic route, and predicted its analytical characteristics. Its inherent reactivity suggests applications as a versatile monomer for advanced polymers and as a novel scaffold for medicinal chemistry research. The insights provided herein serve as a foundational resource for scientists and researchers aiming to synthesize, characterize, and explore the applications of this promising compound.
References
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available at: [Link]
-
Khudyakov, I. V., et al. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353-3359. Available at: [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]
-
Clark, S. C., et al. (1999). Photopolymerization of acrylates using N-aliphaticmaleimides as photoinitiators. Polymer, 40(19), 5347-5356. Available at: [Link]
-
Ferreira, M., et al. (2000). Photopolymerization of Polyfunctional Acrylates and Methacrylate Mixtures: Characterization of Polymeric Networks by a Combination of Fluorescence Spectroscopy and Solid State Nuclear Magnetic Resonance. Macromolecules, 33(15), 5462-5471. Available at: [Link]
-
Zahra, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6937. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Alkylation of Stabilized Enolates. Available at: [Link]
-
Prakash, C., et al. (1990). Synthesis of Enol Tosylates of β-Keto Esters. Synthetic Communications, 20(10), 1417-1423. Available at: [Link]
-
Zhang, X., et al. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Journal of Translational Medicine, 23(1), 258. Available at: [Link]
-
Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Available at: [Link]
-
Khudyakov, I. V., et al. (2025). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. ResearchGate. Available at: [Link]
-
Zercher, C. H., et al. (2014). Formation of γ-‐Keto Esters from β -Keto Esters via a Zinc Carbenoid-‐Mediated Homologation Reaction. Organic Syntheses, 91, 248-259. Available at: [Link]
-
Soderberg, T. (n.d.). Chapter 21: Ester Enolates. Chemistry LibreTexts. Available at: [Link]
-
Jacobine, A. F. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. Available at: [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Available at: [Link]
-
Williams, S. R., et al. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]
- Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.
-
Sangroniz, A., et al. (2017). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. European Polymer Journal, 97, 26-34. Available at: [Link]
-
Peraza, C., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 14(1), 445-453. Available at: [Link]
-
Wikipedia. (n.d.). Michael reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
